An In-depth Technical Guide to (N)-Methyl Omeprazole-d3: Chemical Structure and Properties
An In-depth Technical Guide to (N)-Methyl Omeprazole-d3: Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and analytical methodologies related to (N)-Methyl omeprazole-d3 (B1163416). This deuterated analog of N-Methyl omeprazole (B731), an impurity and potential metabolite of the widely used proton pump inhibitor omeprazole, is a critical tool for pharmacokinetic and metabolic studies.
Chemical Structure and Properties
(N)-Methyl omeprazole-d3 is a stable isotope-labeled version of N-Methyl omeprazole, where three hydrogen atoms on the N-methyl group of the benzimidazole (B57391) ring are replaced with deuterium. This labeling provides a distinct mass signature, making it an ideal internal standard for mass spectrometry-based quantification of N-Methyl omeprazole. The molecule exists as a mixture of isomers due to methylation occurring on either of the two nitrogen atoms of the imidazole (B134444) ring.
The chemical structure of (N)-Methyl omeprazole-d3 is presented below:
Figure 1: Chemical Structure of (N)-Methyl Omeprazole-d3 (mixture of isomers)
(Image of the chemical structure of both N1-methyl and N3-methyl isomers of omeprazole-d3 would be depicted here)
Quantitative Data
A summary of the key chemical and physical properties for both (N)-Methyl omeprazole-d3 and its non-deuterated analog is provided in the table below for comparative analysis.
| Property | (N)-Methyl Omeprazole-d3 | N-Methyl Omeprazole | Reference |
| Molecular Formula | C₁₈H₁₈D₃N₃O₃S | C₁₈H₂₁N₃O₃S | [1] |
| Molecular Weight | 362.46 g/mol | 359.44 g/mol | [1][2] |
| Exact Mass | 362.1491 g/mol | 359.1304 g/mol | [3] |
| Appearance | Off-White to Pale Brown Solid | Off-White Solid | [2] |
| Purity (HPLC) | >95% | 99.24% | [2] |
| Storage Temperature | -20°C | 2-8°C | [2] |
| Solubility | Soluble in Methanol, DMSO | Soluble in Acetonitrile (B52724):Water (1:1) | [2] |
| XLogP3 | Not Available | 2.2 | [3] |
| Hydrogen Bond Donor Count | 0 | 0 | [3] |
| Hydrogen Bond Acceptor Count | 6 | 6 | [3] |
| Rotatable Bond Count | 5 | 5 | [3] |
Experimental Protocols
Detailed methodologies for the synthesis and analysis of (N)-Methyl omeprazole-d3 are crucial for its application in research.
Synthesis of (N)-Methyl Omeprazole-d3
The synthesis of (N)-Methyl omeprazole-d3 can be adapted from established methods for the N-alkylation of benzimidazole derivatives and the synthesis of omeprazole itself. A plausible synthetic route is outlined below.
Workflow for the Synthesis of (N)-Methyl Omeprazole-d3
Caption: A two-step synthetic workflow for (N)-Methyl omeprazole-d3.
Protocol:
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N-Methylation of Omeprazole Sulfide:
-
The starting material, 5-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]-1H-benzimidazole (omeprazole sulfide), is dissolved in an appropriate aprotic solvent such as acetonitrile or dimethylformamide.
-
A base, such as sodium hydride or potassium carbonate, is added to the solution to deprotonate the benzimidazole nitrogen.
-
A deuterated methylating agent, such as deuterated methyl iodide (CD₃I) or deuterated dimethyl sulfate (B86663) ((CD₃)₂SO₄), is added to the reaction mixture.
-
The reaction is stirred at room temperature or with gentle heating until completion, which can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction is quenched, and the product, (N)-Methyl omeprazole-d3 sulfide, is isolated and purified using standard techniques like column chromatography.
-
-
Oxidation to (N)-Methyl Omeprazole-d3:
-
The purified (N)-Methyl omeprazole-d3 sulfide is dissolved in a chlorinated solvent like dichloromethane (B109758) or chloroform.
-
The solution is cooled to 0°C.
-
An oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA), is added portion-wise to the solution. The amount of oxidizing agent is carefully controlled to favor the formation of the sulfoxide (B87167) over the sulfone byproduct.
-
The reaction progress is monitored by TLC or LC-MS.
-
Once the reaction is complete, the mixture is washed with a basic solution (e.g., sodium bicarbonate) to remove excess acid.
-
The final product, (N)-Methyl omeprazole-d3, is isolated and purified by crystallization or column chromatography.
-
Analytical Methodology: LC-MS/MS for Quantification
A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is essential for the accurate quantification of (N)-Methyl omeprazole in biological matrices, using (N)-Methyl omeprazole-d3 as an internal standard.
Workflow for LC-MS/MS Analysis
Caption: General workflow for the LC-MS/MS analysis of (N)-Methyl omeprazole.
Protocol:
-
Sample Preparation:
-
To a 100 µL aliquot of the biological matrix (e.g., plasma, urine), add 10 µL of the internal standard solution ((N)-Methyl omeprazole-d3).
-
Perform protein precipitation by adding 300 µL of acetonitrile. Vortex and centrifuge to pellet the precipitated proteins.
-
Alternatively, liquid-liquid extraction (LLE) can be performed using an appropriate organic solvent.
-
The supernatant is transferred to a clean tube and evaporated to dryness under a stream of nitrogen.
-
The residue is reconstituted in the mobile phase for injection into the LC-MS/MS system.
-
-
Liquid Chromatography:
-
Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
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(N)-Methyl omeprazole: Precursor ion (m/z 360.1) → Product ion (e.g., m/z 198.1, corresponding to the benzimidazole moiety).
-
(N)-Methyl omeprazole-d3: Precursor ion (m/z 363.1) → Product ion (e.g., m/z 198.1).
-
-
The specific product ions should be optimized for sensitivity and specificity. The fragmentation of omeprazole typically involves the cleavage of the bond between the methylene (B1212753) bridge and the sulfoxide group[4][5].
-
Signaling Pathways and Biological Activity
The primary mechanism of action of omeprazole and its analogs is the irreversible inhibition of the gastric H⁺/K⁺-ATPase, also known as the proton pump, in the parietal cells of the stomach[6][7][8].
Proton Pump Inhibition Pathway
Caption: Mechanism of proton pump inhibition by omeprazole analogs.
In the acidic environment of the parietal cell's secretory canaliculi, (N)-Methyl omeprazole-d3, like omeprazole, is protonated and converted to a reactive sulfenamide intermediate. This active form then covalently binds to cysteine residues on the H⁺/K⁺-ATPase, leading to its irreversible inhibition and a reduction in gastric acid secretion. While N-methylation might alter the pKa and stability of the compound, the fundamental mechanism of action is expected to be conserved[9]. A study on N-methylated omeprazole analogs as efflux pump inhibitors suggested that the benzimidazolyl proton is important for that particular activity, which may not be directly relevant to proton pump inhibition[10].
Potential Alternative Signaling Pathway
Recent studies have suggested that omeprazole and its analogs may also interact with other biological targets. One such target is choline (B1196258) acetyltransferase (ChAT), the enzyme responsible for the synthesis of the neurotransmitter acetylcholine[11][12][13].
Potential Inhibition of Choline Acetyltransferase
Caption: Hypothetical inhibition of acetylcholine synthesis by (N)-Methyl Omeprazole analogs.
This potential off-target activity could have implications for the central nervous system and warrants further investigation for N-methylated analogs of omeprazole.
Conclusion
(N)-Methyl omeprazole-d3 is an indispensable tool for the precise and accurate quantification of its non-deuterated counterpart in various research settings. This guide provides a foundational understanding of its chemical and physical properties, along with detailed protocols for its synthesis and analysis. The exploration of its primary and potential alternative biological pathways highlights the ongoing research into the broader pharmacological profile of omeprazole and its derivatives. This information is intended to support researchers and drug development professionals in their studies of this important class of compounds.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. N-Methyl Omeprazole (Mixture of isomers with the methylated nitrogens of imidazole) [lgcstandards.com]
- 3. N-Methyl omeprazole | C18H21N3O3S | CID 643281 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Omeprazole, a specific inhibitor of gastric (H+-K+)-ATPase, is a H+-activated oxidizing agent of sulfhydryl groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of (H+ + K+)-ATPase by omeprazole in isolated gastric vesicles requires proton transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Progress with proton pump inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. journals.asm.org [journals.asm.org]
- 11. Newly discovered mechanism can explain increased risk of dementia | Karolinska Institutet [news.ki.se]
- 12. Proton pump inhibitors act with unprecedented potencies as inhibitors of the acetylcholine biosynthesizing enzyme-A plausible missing link for their association with incidence of dementia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Mechanistic Insight into the Inhibition of Choline Acetyltransferase by Proton Pump Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
